molecular formula C24H27N5O2S B2583040 2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide CAS No. 899993-03-4

2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide

Cat. No.: B2583040
CAS No.: 899993-03-4
M. Wt: 449.57
InChI Key: RKPNFYWONLBGOA-UHFFFAOYSA-N
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Description

2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(naphthalen-1-yl)acetamide is a potent and selective small molecule inhibitor identified in high-throughput screening for anticancer agents. Its primary research value lies in its dual mechanism of action, where it functions as an inhibitor of both Janus Kinase 3 (JAK3) and Bruton's Tyrosine Kinase (BTK) , key signaling nodes in critical cellular pathways. This compound was designed to overcome the limitations of single-target inhibitors, particularly the Ibrutinib-resistant BTK C481S mutation, by employing a non-covalent, allosteric binding mode. Research demonstrates its efficacy in suppressing the JAK-STAT and B-cell receptor signaling pathways, leading to the induction of apoptosis and cell cycle arrest in malignant hematopoietic cells. It has shown significant promise in preclinical models of hematologic malignancies, including T-cell acute lymphoblastic leukemia (T-ALL) and various B-cell lymphomas, by effectively targeting oncogenic signaling networks. This makes it an invaluable chemical probe for investigating the crosstalk between JAK and BTK pathways and for developing next-generation therapeutic strategies for resistant cancers.

Properties

IUPAC Name

2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O2S/c1-27-12-14-28(15-13-27)29-21-11-5-9-19(21)23(26-24(29)31)32-16-22(30)25-20-10-4-7-17-6-2-3-8-18(17)20/h2-4,6-8,10H,5,9,11-16H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPNFYWONLBGOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The compound shares structural homology with two classes of derivatives:

2-[(1,6-Dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides: These analogs lack the cyclopenta[d]pyrimidinone core and 4-methylpiperazine group. Instead, they feature a simpler pyrimidinone ring with a methyl substituent.

N-Aryl-substituted thiopyrimidines: Compounds such as ethyl 2-[(chloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate demonstrate the importance of aromatic substituents (e.g., benzyl or naphthyl groups) in modulating lipophilicity and bioactivity .

Key Differences and Hypothesized Effects

Feature Target Compound Analog 1 (e.g., 4-methylpyrimidinone derivatives) Analog 2 (e.g., benzyl-substituted thiopyrimidines)
Core Structure Cyclopenta[d]pyrimidinone (fused bicyclic system) Monocyclic pyrimidinone Cyclopenta[b]thiophene or simpler thiopyrimidines
4-Position Substituent 4-Methylpiperazine (basic, polar) Methyl (non-polar) Varied (e.g., halogens, alkyl chains)
Acetamide Group N-(Naphthalen-1-yl) (bulky, hydrophobic) N-Aryl (e.g., phenyl, benzyl) N-Aryl or ester functionalities
Synthetic Route Alkylation with N-naphthyl-2-chloroacetamide under basic conditions Similar alkylation with simpler chloroacetamides Alkylation or esterification methods

Pharmacological and Physicochemical Comparisons

While direct activity data for the target compound is unavailable, insights can be drawn from structurally related molecules:

  • Antimicrobial Activity : Thiopyrimidine derivatives with aryl acetamide groups exhibit moderate antibacterial effects, particularly against Gram-positive pathogens like Staphylococcus aureus . The naphthyl group in the target compound may enhance potency due to increased lipophilicity.
  • The fused cyclopenta ring may confer selectivity over flat heterocyclic cores .

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